molecular formula C14H16F3N5S2 B2484785 5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 338747-69-6

5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Cat. No.: B2484785
CAS No.: 338747-69-6
M. Wt: 375.43
InChI Key: RVAPNDUMNSVSIW-UHFFFAOYSA-N
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Description

The compound 5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is an intriguing synthetic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole typically involves multi-step synthetic routes. The initial stages generally focus on forming the core pyrazole and triazole rings. Common starting materials include 3-amino-1,2,4-triazole and 3-methyl-4-nitrothiophene . The critical steps involve cyclization reactions under anhydrous conditions, followed by alkylation and sulfuration to introduce the butylsulfanyl and trifluoromethyl groups.

Industrial Production Methods

Scaling up the production of This compound for industrial purposes usually involves optimizing reaction conditions to enhance yield and purity. Catalysts such as palladium on carbon and Lewis acids are often used to accelerate the reactions. Temperature control and the use of inert atmospheres, like nitrogen or argon, help prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions It Undergoes

5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions can oxidize the sulfanyl group.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in dry ether can reduce the compound's various functional groups.

  • Substitution: : Halogenation agents such as chlorine or bromine can be employed to substitute hydrogen atoms in the aromatic ring structures.

Major Products Formed from These Reactions

Oxidation can lead to the formation of sulfoxides or sulfones, reduction typically results in alcohol or amine derivatives, and substitution reactions yield halogenated derivatives.

Scientific Research Applications

5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: has several notable applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Explored for its potential as a bioactive compound.

  • Medicine: : Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: : Applied in materials science for developing novel polymers and coatings.

Mechanism of Action

The precise mechanism of action for 5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole depends on its application:

  • Molecular Targets: : Enzymes such as cyclooxygenase and topoisomerase .

  • Pathways Involved: : Inhibits prostaglandin synthesis and interferes with DNA replication in target cells.

Comparison with Similar Compounds

Comparing 5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole to similar compounds highlights its unique properties:

  • Similar Compounds

    • 5-[4-Methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: : Lacks the butylsulfanyl group.

    • 5-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: : Contains a shorter alkyl chain.

These comparisons illustrate the distinctive structural features of This compound , such as the length of the alkyl chain and the presence of the butylsulfanyl group, which may confer unique reactivity and biological activity.

Properties

IUPAC Name

5-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5S2/c1-4-5-6-23-13-19-18-11(21(13)2)9-7-8-10(14(15,16)17)20-22(3)12(8)24-9/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAPNDUMNSVSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C)C2=CC3=C(S2)N(N=C3C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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